Fosaprepitant dimeglumine is a prodrug of aprepitant, primarily used as an antiemetic to prevent nausea and vomiting associated with chemotherapy. It acts as a substance P/neurokinin-1 (NK1) receptor antagonist, providing effective management of both acute and delayed emesis in patients undergoing highly or moderately emetogenic chemotherapy.
Fosaprepitant dimeglumine is synthesized through various chemical methods that involve the formation of its molecular structure from simpler precursors. The synthesis typically includes steps that establish the key functional groups necessary for its activity as a prodrug. The process involves several stages, including:
The detailed synthetic routes can be complex and typically require multiple steps involving various reagents and conditions to ensure high purity and yield of the final product .
The molecular formula of fosaprepitant dimeglumine is , with a molecular weight of approximately 1004.83 g/mol. The compound features a complex structure that includes:
The structural representation includes stereochemical configurations that are critical for its pharmacological activity .
Fosaprepitant dimeglumine undergoes rapid conversion to aprepitant upon administration. This conversion occurs primarily through hydrolysis processes in the body:
Fosaprepitant functions as an NK1 receptor antagonist by blocking the action of substance P at these receptors in the central nervous system (CNS). This blockade prevents the signaling pathways that lead to nausea and vomiting:
This mechanism highlights its role in managing chemotherapy-induced nausea and vomiting effectively .
Fosaprepitant dimeglumine exhibits several notable physical and chemical properties:
These properties facilitate its formulation for intravenous administration while ensuring efficacy in clinical settings .
Fosaprepitant dimeglumine is primarily used in clinical oncology settings:
Its application extends beyond initial treatment phases to include repeat courses of chemotherapy, making it a critical component in supportive care for cancer patients .
The management of chemotherapy-induced nausea and vomiting (CINV) underwent revolutionary changes with the elucidation of the neuropharmacological pathways governing the emetic reflex. Prior to the 1990s, antiemetic regimens relied primarily on dopamine antagonists (e.g., metoclopramide), corticosteroids (e.g., dexamethasone), and antihistamines, which provided suboptimal control, particularly for the delayed phase of CINV occurring 24-120 hours post-chemotherapy. These agents targeted peripheral and central pathways but failed to address the substance P-mediated pathway within the brainstem's vomiting center. The discovery that substance P, a neuropeptide belonging to the tachykinin family, exerted its emetogenic effects primarily through Neurokinin-1 (NK1) receptors marked a pivotal shift in antiemetic drug development [1] [4] [10].
The first-generation NK1 receptor antagonist, aprepitant (MK-0869), emerged from extensive structure-activity relationship (SAR) studies initiated by Merck in the 1990s. These studies built upon Pfizer's early compound CP-99994, a piperidine-based NK1 antagonist. Merck's optimization focused on enhancing receptor affinity, blood-brain barrier penetration, and oral bioavailability. Key modifications included incorporating a 3,5-bistrifluoromethyl benzylether moiety and a morpholine nucleus, culminating in aprepitant – a potent, selective, brain-penetrant NK1 antagonist. Clinical trials demonstrated that aprepitant, combined with a 5-HT3 antagonist (e.g., ondansetron) and dexamethasone, significantly improved complete response rates (no vomiting, no rescue medication) in both acute and delayed CINV phases compared to standard dual therapy [1] [4] [9].
Table 1: Evolution of Key Antiemetic Classes for CINV Management
Era | Primary Antiemetic Classes | Mechanism of Action | Limitations |
---|---|---|---|
Pre-1990s | Dopamine D2 antagonists (e.g., metoclopramide), Corticosteroids (e.g., dexamethasone), Antihistamines | Blockade of D2 receptors; Anti-inflammatory effects; H1 receptor antagonism | Poor control of delayed CINV; Significant sedation and extrapyramidal side effects (D2 antagonists) |
1990s | 5-HT3 Receptor Antagonists (e.g., ondansetron, granisetron) | Blockade of peripheral and central 5-HT3 receptors | High efficacy in acute CINV; Limited efficacy in delayed CINV |
2000s | NK1 Receptor Antagonists (e.g., aprepitant, fosaprepitant, rolapitant) | Blockade of central NK1 receptors; Inhibition of substance P signaling | Significantly improved control of delayed CINV; Oral aprepitant formulation limitations |
Despite aprepitant's clinical efficacy, its physicochemical properties presented significant pharmaceutical challenges. The molecule exhibits extremely low aqueous solubility (approximately 0.2 µg/mL in isotonic saline), rendering it unsuitable for direct intravenous (IV) formulation. This limitation was clinically problematic for several reasons:
Initial attempts to create an IV aprepitant formulation using sulfonic acid salts failed due to dissociation and precipitation in aqueous media. This impasse necessitated a prodrug strategy – designing a water-soluble precursor that could be rapidly converted in vivo to the active parent compound, aprepitant [7] [9].
Fosaprepitant dimeglumine emerged as the solution to aprepitant's formulation challenges. It was rationally designed as a phosphate ester prodrug. The chemical approach involved:
Table 2: Key Physicochemical Properties of Aprepitant vs. Fosaprepitant Dimeglumine
Property | Aprepitant | Fosaprepitant Dimeglumine | Significance |
---|---|---|---|
Chemical Formula | C₂₃H₂₁F₇N₄O₃ | C₂₃H₂₂F₇N₄O₆P • 2(C₇H₁₇NO₅) | Addition of phosphate group and dimeglumine counterions |
Molecular Weight | 534.43 g/mol | 1004.83 g/mol | Reflects prodrug and counterion structure |
Aqueous Solubility | ~0.2 µg/mL | >12 mg/mL | Enables IV formulation (60,000-fold increase) |
Primary Route of Administration | Oral (capsules, suspension) | Intravenous (IV infusion) | Addresses oral intolerance in CINV patients |
Chemical Nature | Active Drug | Phosphoryl Prodrug | Requires conversion to aprepitant for activity |
The activation pathway of fosaprepitant is efficient and rapid. Following IV infusion, fosaprepitant encounters ubiquitous phosphatases in the plasma and tissues. These enzymes catalyze the hydrolysis of the phosphate ester bond, cleaving off the phosphate group and releasing the active moiety, aprepitant. This conversion is rapid and near-complete, with fosaprepitant's plasma half-life being very short (minutes) compared to aprepitant's half-life of 9-13 hours. Pharmacokinetic studies demonstrated that a single IV dose of fosaprepitant 115 mg is bioequivalent to a 125-mg oral dose of aprepitant in terms of plasma aprepitant exposure (AUC), while a 150-mg IV dose of fosaprepitant provides exposure comparable to the standard 3-day oral aprepitant regimen (125 mg on day 1 followed by 80 mg on days 2 and 3) for preventing delayed CINV. This bioequivalence underpins the therapeutic substitution of oral aprepitant with IV fosaprepitant on day 1 of chemotherapy regimens [5] [7] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: